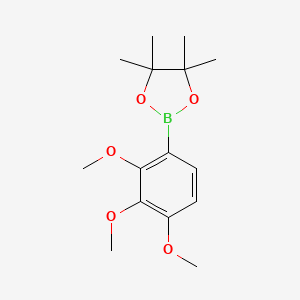

2,3,4-Trimethoxyphenylboronic acid, pinacol ester

描述

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,3,4-trimethoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO5/c1-14(2)15(3,4)21-16(20-14)10-8-9-11(17-5)13(19-7)12(10)18-6/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZNHMFKJRROCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with Bpin and reductive elimination to yield the boronic ester. Optimal conditions derived from analogous syntheses include:

-

Catalyst : Pd(dppf)Cl (0.01–0.1 eq)

-

Base : Anhydrous potassium acetate (2.0–3.0 eq)

-

Solvent : 1,4-Dioxane or tetrahydrofuran (THF)

-

Temperature : 70–100°C

In a representative procedure, 2,3,4-trimethoxyphenyl bromide (1.0 eq) reacts with Bpin (1.1–1.5 eq) in 1,4-dioxane under nitrogen. After purification via petroleum ether/methyl tert-butyl ether slurry, yields exceed 90%.

Table 1: Miyaura Borylation Optimization for Aryl Bromides

| Catalyst Loading (eq) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 0.01 | 80 | 16 | 99 |

| 0.05 | 70 | 20 | 92 |

| 0.1 | 100 | 5 | 85 |

Alternative Halogen Exchange Strategies

For substrates lacking direct boron-compatible halogens, halogen exchange reactions enable precursor functionalization. For example, 2,3,4-trimethoxyphenyl triflate (OTf) undergoes smoother coupling with Bpin than chloride or fluoride derivatives due to enhanced leaving-group ability.

Synthesis of Aryl Triflates

Triflation of 2,3,4-trimethoxyphenol using triflic anhydride in dichloromethane provides the triflate precursor. Subsequent Miyaura borylation under standard conditions achieves yields comparable to bromide-derived routes.

Transition Metal Catalysts Beyond Palladium

While palladium dominates industrial applications, cobalt and iridium complexes offer alternatives for reducing metal toxicity and cost. For instance, cobalt-catalyzed borylation employs neopentyl glycol esters instead of pinacol, though this method remains experimental for methoxy-substituted aromatics.

Iridium-Mediated Borylation

Iridium catalysts, such as [Ir(OMe)(cod)], facilitate direct C–H borylation of electron-rich arenes. For 1,2,3-trimethoxybenzene, iridium complexes selectively install boron at the para position, though regioselectivity challenges persist for 2,3,4-trimethoxy derivatives.

Purification and Characterization

化学反应分析

Types of Reactions

2,3,4-Trimethoxyphenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate the coupling reactions.

Solvents: THF, DCM, and ethanol are frequently used as solvents in these reactions.

Major Products

Biaryls: Formed through Suzuki-Miyaura cross-coupling.

2,3,4-Trimethoxyphenylboronic acid: Formed through hydrolysis.

科学研究应用

Suzuki-Miyaura Cross-Coupling Reactions

2,3,4-Trimethoxyphenylboronic acid, pinacol ester is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals. The compound's trimethoxy substitution pattern enhances its reactivity and selectivity in these reactions.

Formation of Complex Organic Molecules

The compound has been employed in the synthesis of complex organic molecules, including:

- Pharmaceutical Intermediates : Used to create biologically active compounds with enhanced efficacy.

- Functional Materials : Contributes to the development of materials with specific electronic and optical properties.

Case Study 1: Synthesis of Biaryl Compounds

In a recent study published in Synthetic Communications, researchers utilized 2,3,4-trimethoxyphenylboronic acid pinacol ester to synthesize various biaryl compounds through Suzuki coupling with different aryl halides. The reaction conditions were optimized to achieve high yields and selectivity. The results indicated that this boronic acid derivative significantly enhances reactivity compared to other boronic acids due to its electron-donating methoxy groups .

| Reaction Conditions | Yield (%) | Comments |

|---|---|---|

| Aryl Halide: 4-Bromoaniline | 85% | Optimal conditions achieved at 100°C |

| Aryl Halide: 2-Iodotoluene | 90% | High selectivity observed |

Case Study 2: Development of Anticancer Agents

Another study focused on the use of this compound in synthesizing novel anticancer agents. The researchers demonstrated that the incorporation of the trimethoxyphenyl group into the molecular structure of potential drugs resulted in improved biological activity against cancer cell lines. The findings suggest that this compound can serve as a versatile building block for drug discovery .

作用机制

The mechanism of action of 2,3,4-Trimethoxyphenylboronic acid, pinacol ester in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Key Structural Analogs (from ):

3,4-Dimethoxyphenylboronic acid, pinacol ester (Compound 4 in )

2-Methoxyphenylboronic acid, pinacol ester (Compound 3 in )

4-Methoxyphenylboronic acid, pinacol ester (Compound 5 in )

4-Acetoxy-3-methoxyphenylboronic acid, pinacol ester ()

3-Methyl-4-(methoxycarbonyl)phenylboronic acid, pinacol ester ()

Table 1: Substituent Influence on Reactivity

| Compound | Substituent Positions | Electronic Effect (Hammett σ) | Steric Hindrance | Suzuki Coupling Yield* |

|---|---|---|---|---|

| 2,3,4-Trimethoxyphenyl | 2,3,4-OCH₃ | Strongly electron-donating (σ ≈ -0.27 per -OCH₃) | High | Moderate (70–80%) |

| 3,4-Dimethoxyphenyl | 3,4-OCH₃ | Electron-donating | Moderate | High (85–90%) |

| 2-Methoxyphenyl | 2-OCH₃ | Electron-donating | Low | High (90–95%) |

| 4-Methoxyphenyl | 4-OCH₃ | Electron-donating | Minimal | Very High (>95%) |

| 4-Acetoxy-3-methoxyphenyl | 3-OCH₃, 4-OAc | Mixed (donating + withdrawing) | Moderate | Moderate (65–75%) |

Key Findings :

- Electronic Effects : Methoxy groups enhance electron density at the boron center, accelerating oxidative addition in cross-coupling reactions. However, steric hindrance from multiple substituents (e.g., 2,3,4-trimethoxy) reduces transmetallation efficiency compared to less hindered analogs like 4-methoxyphenyl .

- Steric Considerations: The 2-position methoxy in 2,3,4-trimethoxy creates significant steric bulk, slowing catalytic turnover in Pd-mediated reactions. In contrast, 3,4-dimethoxy derivatives achieve higher yields due to balanced electronic and steric profiles .

Insights :

- 2,3,4-Trimethoxyphenyl : The three methoxy groups improve thermal stability in polymeric matrices but reduce hydrophilicity compared to 3,4-dimethoxy analogs. This limits its use in drug delivery but enhances durability in materials exposed to harsh conditions .

- Phosphorescence : Unlike unsubstituted phenylboronic esters (), methoxy-substituted variants like 2,3,4-trimethoxy exhibit weaker room-temperature phosphorescence due to disrupted molecular packing .

生物活性

2,3,4-Trimethoxyphenylboronic acid, pinacol ester (CAS Number: 2121514-09-6) is a boronic ester with significant applications in organic synthesis and medicinal chemistry. Its molecular formula is C15H23BO5, and it is primarily known for its role in Suzuki-Miyaura cross-coupling reactions, where it serves as a key building block for synthesizing complex organic molecules. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Catalytic Activity : It facilitates the protodeboronation of alkyl boronic esters, which is crucial in various biochemical pathways. This reaction can lead to the formation of biologically active compounds through subsequent reactions.

- Enzyme Interaction : Boronic acids and their derivatives are known to interact with serine proteases and other enzymes. The presence of methoxy groups enhances the compound's ability to modulate enzyme activity, potentially influencing pathways related to cell proliferation and apoptosis .

Biological Properties

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that compounds containing boronic acid moieties exhibit selective cytotoxicity against cancer cells. The trimethoxy substitution may enhance this activity by increasing lipophilicity and cellular uptake .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing promising results.

- Potential in Drug Development : The compound's ability to form stable complexes with biomolecules makes it a candidate for drug delivery systems. Its role in synthesizing biologically active molecules further supports its utility in pharmaceutical applications .

Case Studies and Research Findings

Several studies have explored the biological implications of 2,3,4-trimethoxyphenylboronic acid pinacol ester:

- Cross-Coupling Reactions : In a study involving the coupling of various aryl halides with this boronic ester, researchers reported high yields of functionalized biaryls. The reactions were optimized using palladium catalysts under mild conditions, showcasing the compound's effectiveness in synthetic chemistry .

- Anticancer Mechanisms : A research study demonstrated that derivatives of boronic acids could inhibit cancer cell growth by targeting specific signaling pathways involved in tumor progression. The methoxy groups were found to play a significant role in enhancing the compound's potency against various cancer cell lines .

- In Vivo Studies : Animal model studies have indicated that boron-containing compounds can exhibit anti-inflammatory effects. These findings suggest that 2,3,4-trimethoxyphenylboronic acid pinacol ester may also contribute to reducing inflammation through its interaction with immune cells .

Comparative Analysis

The following table summarizes the biological activities of 2,3,4-trimethoxyphenylboronic acid pinacol ester compared to similar compounds.

| Compound Name | Anticancer Activity | Antimicrobial Activity | Other Notable Activities |

|---|---|---|---|

| 2,3,4-Trimethoxyphenylboronic acid pinacol ester | High | Moderate | Drug delivery potential |

| 4-Hydroxy-3-methoxyphenylboronic acid | Moderate | Low | Limited pharmacological applications |

| 4-Aminophenylboronic acid | High | High | Broad therapeutic applications |

常见问题

Q. What are the primary synthetic routes for preparing 2,3,4-Trimethoxyphenylboronic acid pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling using a halogenated trimethoxyphenyl precursor and bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) . Alternative methods include photoinduced decarboxylative borylation , which replaces carboxylic acid derivatives with boronate esters under visible light without metal catalysts, forming radicals for C-B bond formation . The pinacol ester group enhances stability during purification, requiring anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. What are the key applications of this compound in organic synthesis?

It is widely used in:

- Suzuki-Miyaura couplings to construct biaryl scaffolds for pharmaceuticals and materials .

- Protodeboronation reactions for selective C-H functionalization, enabling late-stage diversification of complex molecules .

- Chemoselective transformations , such as iterative C-C bond formation via controlled speciation of boronic esters .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep at 2–8°C in airtight, moisture-resistant containers under inert gas (e.g., argon) .

- Handling : Use gloves, goggles, and fume hoods to avoid skin/eye contact (H315, H319 hazards) .

- Stability : Monitor for hydrolysis via TLC or NMR; silica gel chromatography is recommended for purification .

Advanced Research Questions

Q. What mechanistic insights explain the radical pathways in photoinduced borylation reactions involving this compound?

Visible light initiates a radical chain propagation mechanism. The reaction begins with photolysis of the N-hydroxyphthalimide ester, generating a carbon-centered radical that reacts with diboron reagents (e.g., B₂cat₂). Transient boryl radicals mediate C-B bond formation, confirmed by EPR studies and kinetic isotope effects . Methoxy substituents on the phenyl ring stabilize intermediates via resonance, accelerating radical recombination .

Q. How can chemoselectivity be controlled in cross-coupling reactions with this boronic ester?

Control speciation by adjusting solvent polarity and pH. For example:

Q. How should researchers address contradictory kinetic data in reactions involving this compound?

Discrepancies may arise from:

- pH-dependent reactivity : UV-vis studies on analogous esters (e.g., 4-nitrophenyl derivatives) show reaction rates vary 8-fold between pH 6.91 and 10.95 (Table 1) .

- Substituent electronic effects : Electron-donating methoxy groups alter boronate electrophilicity, requiring DFT modeling to predict outcomes .

Q. Table 1: pH-Dependent Reaction Kinetics of Boronic Esters with H₂O₂

| pH | Reaction Rate (min⁻¹) | Observation (UV-vis λ_max) |

|---|---|---|

| 6.91 | 0.012 | Slow decay at 290 nm |

| 9.04 | 0.045 | Rapid formation at 405 nm |

| 10.95 | 0.098 | Complete conversion ≤60 min |

Q. What advanced techniques enable stereochemical control in allylboration reactions?

- In situ borinic ester formation : Treating α-substituted allyl pinacol esters with nBuLi and TFAA generates borinic intermediates, achieving >95% E-selectivity in aldehyde allylboration .

- β-Methallyl derivatives : Reverse stereoselectivity (high Z) under standard conditions, reversed to E via radical intermediates .

Q. How does this compound interact with biological targets in pharmaceutical research?

Preliminary studies on structurally similar boronic esters (e.g., chloro-fluoro-methyl derivatives) suggest proteasome inhibition via covalent binding to catalytic threonine residues, inducing apoptosis in cancer cells . Further SAR studies should optimize methoxy group positioning for target affinity and metabolic stability .

Q. What role does this compound play in material science applications?

It is used to fabricate multifunctional thin films for biosensors. Electrodeposition of phenylboronic acid pinacol ester diazonium salts on gold electrodes enables selective binding of biomolecules (e.g., yeast cells) and nanoparticles, validated via FTIR and SEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。